Boc-DAOc*HCl
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Overview
Description
Boc-DAOc*HCl, also known as tert-butoxycarbonyl-3,4-diaminocyclohexane hydrochloride, is a chemical compound widely used in organic synthesis. It is primarily employed as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Mechanism of Action
Target of Action
Boc-DAOc*HCl, also known as N1-t-Butyloxycarbonyl-1,8-diaminooctane hydrochloride , is primarily used for the protection of amines in pharmaceutical research and development . The compound’s primary targets are the amine groups present in a wide range of biologically active compounds .
Mode of Action
The compound works by protecting the amine groups through a process known as N-Boc deprotection . This process involves the use of a catalyst to lower the required reaction temperature . The interaction of this compound with its targets results in the formation of a carbamate group , which serves as a protective mask for the amine group .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the N-Boc deprotection pathway . This pathway involves the use of a catalyst to facilitate the deprotection process . The downstream effects of this pathway include the formation of a variety of aromatic and aliphatic amines .
Pharmacokinetics
Factors such as the compound’s molecular weight and its interaction with the body’s metabolic and excretory systems would likely play a role in its pharmacokinetics.
Result of Action
The result of this compound’s action is the successful protection of amine groups . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups . The compound’s action thus enhances the efficiency and productivity of pharmaceutical research and development processes .
Action Environment
The action of Boc-DAOcHCl can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, enhancing the efficiency of the deprotection process . Additionally, the compound’s action can be affected by the presence of other substances, such as solvents . The stability and efficacy of Boc-DAOcHCl may also be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Boc-DAOc*HCl is involved in the sequential protection and deprotection of amine functional groups, which plays a significant role in organic synthesis . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses .
Cellular Effects
It is known that the Boc group plays a crucial role in organic synthesis, which can indirectly influence cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves the deprotection of the Boc group. This process is typically achieved through the use of TFA, which requires large excesses . The deprotection process plays a significant role in organic synthesis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to the deprotection process. This process typically takes place at high temperatures using a thermally stable ionic liquid . The ionic liquid demonstrates a catalytic effect, extending the possibility for extraction of water-soluble polar organic molecules .
Metabolic Pathways
The Boc group is known to play a significant role in organic synthesis, which can indirectly influence metabolic pathways .
Subcellular Localization
The Boc group is known to play a significant role in organic synthesis, which can indirectly influence subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DAOcHCl typically involves the protection of the amine group of 3,4-diaminocyclohexane with a tert-butoxycarbonyl group. This is achieved by reacting 3,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then treated with hydrochloric acid to form the hydrochloride salt, Boc-DAOcHCl .
Industrial Production Methods
In industrial settings, the production of Boc-DAOc*HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
Boc-DAOc*HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The free amine can undergo nucleophilic substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Hydrochloric Acid: Used for deprotection of the Boc group.
Trifluoroacetic Acid: Another reagent for Boc deprotection.
Di-tert-butyl Dicarbonate: Used for the initial protection of the amine group.
Major Products Formed
Free Amine: Formed after deprotection of the Boc group.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Boc-DAOc*HCl has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-1,2-diaminoethane: Similar protecting group used for amines.
N-tert-butoxycarbonyl-1,3-diaminopropane: Another Boc-protected diamine.
Uniqueness
Boc-DAOc*HCl is unique due to its specific structure, which provides steric hindrance and stability under basic conditions. This makes it particularly useful in the synthesis of cyclic compounds and peptides where selective protection of amine groups is crucial .
Properties
IUPAC Name |
tert-butyl N-(8-aminooctyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2.ClH/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14;/h4-11,14H2,1-3H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUPVGPYNHRUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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